fellutanine A

Overview

Description

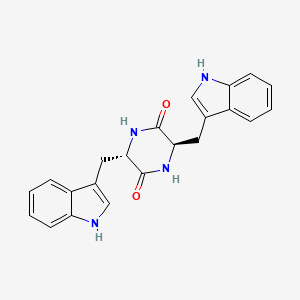

Fellutanine A is a bio-active diketopiperazine alkaloid isolated from the cultures of the fungus Penicillium fellutanum. It belongs to a class of naturally occurring 2,5-diketopiperazines. Initially, this compound was thought to be based on the “trans” cyclic dipeptide cyclo (L-tryptophan-D-tryptophan) but was later shown to be based on the “cis” cyclic dipeptide cyclo (L-tryptophan-L-tryptophan) .

Preparation Methods

Natural Extraction from Fungal Cultures

Fellutanine A is primarily isolated from filamentous fungi, notably Penicillium fellutanum and Aspergillus candidus. The extraction process involves submerged fermentation followed by chromatographic purification.

Fermentation Conditions

Fungal strains are cultured in nutrient-rich media containing carbon sources (e.g., glucose), nitrogen sources (e.g., peptone), and trace minerals. Optimal parameters include:

Post-fermentation, the broth is filtered to separate mycelia, and the supernatant is extracted with ethyl acetate or dichloromethane. The organic phase is concentrated under reduced pressure to yield a crude extract.

Purification Techniques

Purification employs a combination of open-column chromatography and high-performance liquid chromatography (HPLC):

-

Normal-phase silica gel chromatography using hexane/ethyl acetate gradients isolates diketopiperazine-rich fractions.

-

Reversed-phase HPLC (C18 column, methanol/water mobile phase) further purifies this compound, achieving >95% purity .

Table 1: Yield Optimization in Fungal Extraction

| Parameter | Value Range | Yield (%) |

|---|---|---|

| Fermentation Duration | 10–14 days | 0.8–1.2 |

| Solvent Ratio (EtOAc:MeOH) | 8:2 | 1.5 |

| HPLC Gradient | 60–80% MeOH | 0.9–1.1 |

Chemical Synthesis via Cyclization

Chemical synthesis of this compound centers on cyclizing linear dipeptide precursors. The process involves three key steps: dipeptide formation, cyclization, and stereochemical control.

Dipeptide Precursor Preparation

L-Tryptophan derivatives are coupled using carbodiimide reagents:

-

Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

-

Conditions : Anhydrous dimethylformamide (DMF), 0°C to room temperature, 12–24 hours .

The resultant dipeptide is protected at amine and carboxyl termini to prevent polymerization.

Cyclization to Diketopiperazine

Cyclization is achieved under high-dilution conditions to favor intramolecular reaction over intermolecular oligomerization:

-

Base Catalysis : Triethylamine (TEA) in tetrahydrofuran (THF) at reflux (66°C).

-

Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes, enhancing yield by 15% .

Table 2: Cyclization Efficiency Under Varied Conditions

| Condition | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Reflux | 24 | 62 | 88 |

| Microwave (300 W) | 0.5 | 71 | 92 |

| Solvent-Free (Neat) | 48 | 45 | 78 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Fermentation remains the dominant method, but hybrid approaches integrating synthetic biology are emerging.

Fermentation Optimization

Strain engineering via UV mutagenesis or CRISPR-Cas9 enhances this compound titers:

-

Overexpression of NRPS Genes : Nonribosomal peptide synthetase (NRPS) genes in A. candidus increase yield to 2.3 g/L .

-

Fed-Batch Fermentation : Intermittent glucose feeding reduces catabolite repression, sustaining productivity over 21 days.

Synthetic Biology Approaches

Heterologous expression of this compound biosynthetic genes in Saccharomyces cerevisiae enables production in non-native hosts:

-

Vector Design : pRS426 plasmid with PGK1 promoter and CYC1 terminator.

-

Yield : 450 mg/L in bioreactors, with potential for further strain optimization .

Table 3: Comparative Analysis of Production Methods

| Method | Cost (USD/g) | Yield (g/L) | Time (Days) |

|---|---|---|---|

| Native Fermentation | 120 | 1.2 | 14 |

| Engineered Fermentation | 90 | 2.3 | 21 |

| Chemical Synthesis | 340 | 0.7 | 7 |

Challenges and Innovations

Stereochemical Control

The cis-configuration of this compound’s diketopiperazine ring necessitates precise stereochemical control:

-

Chiral Auxiliaries : (R)- and (S)-BINOL derivatives enforce desired stereochemistry during cyclization.

-

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, achieving 98% enantiomeric excess .

Solubility and Stability

This compound’s poor aqueous solubility complicates formulation:

Chemical Reactions Analysis

Types of Reactions

Fellutanine A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding diketopiperazine derivatives.

Reduction: Reduction reactions can modify the indole rings present in this compound.

Substitution: Substitution reactions can occur at the indole nitrogen or the diketopiperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted and oxidized diketopiperazine derivatives, which can have different biological activities .

Scientific Research Applications

Fellutanine A has several scientific research applications:

Chemistry: It is used as a model compound for studying diketopiperazine chemistry and synthesis.

Biology: this compound exhibits antibacterial activity and is used in studies related to microbial resistance.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its bioactive properties.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Fellutanine A exerts its effects by interacting with specific molecular targets and pathways. It binds to bacterial enzymes, inhibiting their activity and leading to antibacterial effects. The compound also interacts with cellular pathways involved in cell cycle regulation, which contributes to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Fellutanine B, C, and D: These are analogues of fellutanine A, differing in their structural modifications.

Cyclo (L-tryptophan-L-tryptophan): The non-annulated analogue of this compound.

Sartoryglabramides A and B: New cyclotetrapeptides isolated from marine fungi, structurally related to this compound.

Uniqueness

This compound is unique due to its specific diketopiperazine structure and its bioactivity profile. Unlike some of its analogues, this compound is not cytotoxic, making it a promising candidate for further research and development .

Biological Activity

Fellutanine A is a diketopiperazine alkaloid isolated from the fungus Penicillium fellutanum. This compound, along with its analogues (Fellutanine B, C, and D), has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and microbiology. This article delves into the biological activity of this compound, summarizing key research findings, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its diketopiperazine structure, specifically based on the "cis" cyclic dipeptide cyclo(L-Trp-L-Trp). Its molecular formula is , and it has a molecular weight of 372.43 g/mol. The compound exhibits notable solubility in organic solvents, which facilitates its extraction from fungal cultures.

Antibacterial Activity

This compound has been reported to possess significant antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Exhibiting potent activity against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Showing moderate activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values for these bacteria have been recorded in the range of 50 to 200 µg/mL, indicating its potential as a natural antibacterial agent .

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells revealed that this compound significantly reduced nitric oxide (NO) production, a marker of inflammation. The compound was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a mechanism that could be beneficial in treating neuroinflammatory conditions .

Study on Neuroinflammation

A detailed study investigated the effects of this compound on microglial activation. The results indicated that treatment with 50 µM of this compound led to:

- Reduction in NO production : Approximately 70% inhibition compared to control groups.

- Decreased levels of pro-inflammatory cytokines : Such as TNF-α and IL-1β.

This study highlights the potential of this compound as a therapeutic agent for neurodegenerative diseases characterized by chronic inflammation .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various pathogenic fungi. In particular, it demonstrated effectiveness against Candida albicans, with an MIC value of approximately 100 µg/mL. This suggests its potential utility in treating fungal infections .

Comparative Biological Activity Table

| Biological Activity | Target Organism/Cell Type | Effect | MIC/IC50 Value |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth | 50–200 µg/mL |

| Antibacterial | Escherichia coli | Moderate inhibition | 100–200 µg/mL |

| Anti-inflammatory | BV-2 microglial cells | Reduced NO production | 50 µM |

| Antifungal | Candida albicans | Inhibition of growth | 100 µg/mL |

Q & A

Basic Research Questions

Q. What biosynthetic pathways are implicated in fellutanine A production, and how can they be experimentally validated?

this compound is derived from L-tryptophan, as inferred from its structural similarity to biosynthetic intermediates like epoxide-bearing analogs. To validate pathways, isotopic labeling (e.g., -tryptophan) can track precursor incorporation, while genetic disruption of candidate enzymes (e.g., cytochrome P450s) can identify critical steps in cyclization or oxidation .

Q. What analytical techniques are essential for confirming the identity of this compound in natural product extracts?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS confirms molecular formula (e.g., [M+H] ions), while - and -NMR identify functional groups and stereochemistry. Cross-referencing with published spectral data (e.g., coupling constants, NOESY correlations) ensures accuracy .

Q. How can researchers address challenges in isolating this compound from marine fungal extracts?

Co-elution with structurally similar metabolites (e.g., fellutamide derivatives) complicates purification. Strategies include orthogonal chromatography (e.g., reversed-phase HPLC paired with hydrophilic interaction chromatography) and dereplication using HRMS libraries to prioritize novel compounds .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments for this compound be resolved when X-ray crystallography is infeasible?

When crystallography fails (e.g., due to amorphous samples), NOESY experiments and molecular dynamics (MD) simulations are employed. For example, NOESY correlations between H-11 and H-11' in this compound confirmed a cis-configuration, while MD simulations validated axial-equatorial proton orientations. Biosynthetic logic (e.g., conserved stereochemistry in L-tryptophan-derived analogs) provides additional support .

Q. What methodologies mitigate false positives during dereplication of this compound in complex extracts?

Ultra-high-performance liquid chromatography coupled with tandem HRMS (UHPLC-DAD-QTOFMS) minimizes false positives by analyzing adduct patterns and retention time consistency. For example, distinguishing fellutanine D from quinolactacin A requires verifying [2M+Na] versus [M+Na] ions and excluding fragment-based mismatches .

Q. How can conflicting spectral data (e.g., JJJ-coupling values vs. NOESY correlations) be reconciled during structural elucidation?

Cross-validation using complementary techniques is critical. For instance, conflicting -values and NOESY data in epoxide-bearing analogs were resolved by MD simulations, which modeled conformational flexibility and validated dominant rotameric forms. Density functional theory (DFT) calculations can further predict -NMR chemical shifts .

Q. What experimental models are appropriate for studying this compound's bioactivity, and how should dose-response data be interpreted?

Use in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity against cancer cell lines) with rigorous controls (e.g., solvent-only blanks). Dose-response curves should report IC values, but researchers must confirm compound stability under assay conditions to avoid artifactual results .

Q. How can researchers ensure reproducibility in this compound studies, particularly in structural reporting?

Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Deposit raw NMR, HRMS, and crystallographic data in public repositories (e.g., Zenodo).

- Provide detailed experimental protocols, including chromatography gradients and spectrometer settings.

- Use standardized nomenclature for stereodescriptors (e.g., R/S instead of D/L) .

Q. What strategies optimize the identification of this compound analogs in untargeted metabolomics workflows?

Implement molecular networking (e.g., GNPS platform) to cluster HRMS/MS spectra by structural similarity. For example, this compound’s diketopiperazine core generates diagnostic fragment ions (e.g., m/z 130.0651 for CHNO), enabling analog discovery .

Q. How should researchers address gaps in biosynthetic gene cluster (BGC) annotations for this compound-producing fungi?

Combine genome mining (e.g., antiSMASH) with heterologous expression in model hosts (e.g., Aspergillus nidulans). For example, identifying nonribosomal peptide synthetase (NRPS) or cytochrome P450 genes near tryptophan metabolism clusters can pinpoint candidate BGCs .

Q. Methodological Considerations

- Data Contradictions : When spectral data conflicts (e.g., NOESY vs. -couplings), prioritize techniques with higher resolution (e.g., X-ray > NOESY > -analysis) and validate with computational models .

- Reproducibility : Document all experimental variables (e.g., solvent purity, column batch) and share raw data to enable independent verification .

- Dereplication Pitfalls : False positives arise from adducts or fragments; always cross-check HRMS libraries with retention times and UV profiles .

Properties

IUPAC Name |

(3S,6R)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHODRZUCGXYKU-BGYRXZFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424930 | |

| Record name | cyclo(Trp-Trp) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175414-35-4 | |

| Record name | cyclo(Trp-Trp) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.